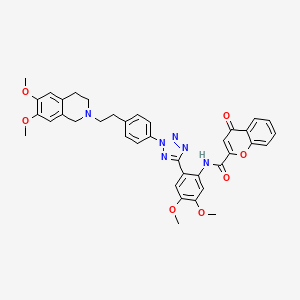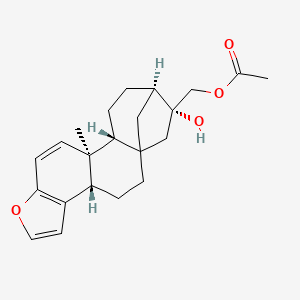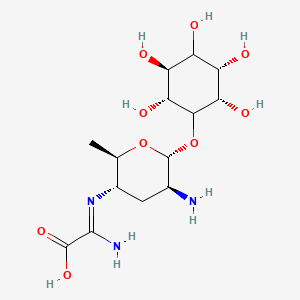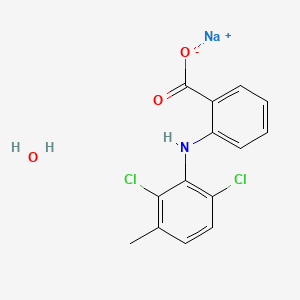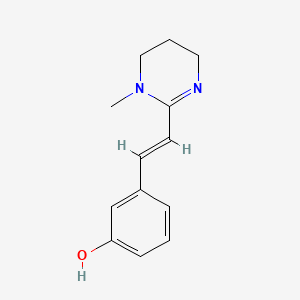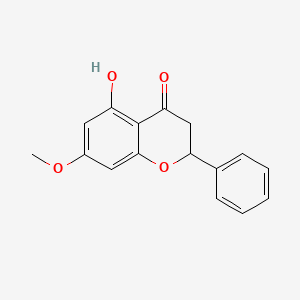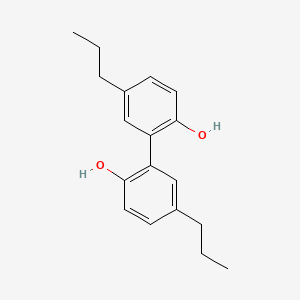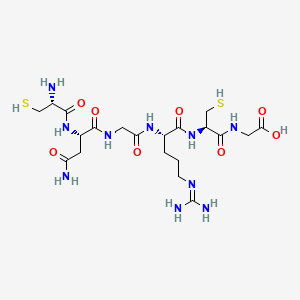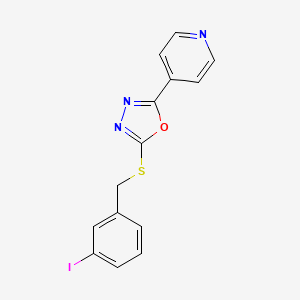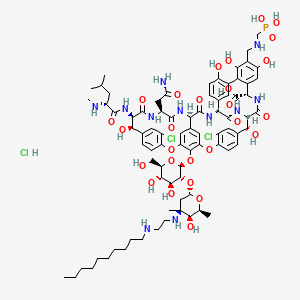
Telavancinhydrochlorid
Übersicht
Beschreibung
Telavancin is a semi-synthetic derivative of vancomycin that has bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .
Synthesis Analysis
Telavancin was discovered by modifying the chemical structure of vancomycin and belongs to the group of lipoglycopeptides . It employs its antimicrobial potential through two distinct mechanisms of action: inhibition of bacterial cell wall synthesis and induction of bacterial membrane depolarization and permeabilization .Molecular Structure Analysis
Telavancin has a relatively high molecular weight of 1755.63 g/mol and is poorly soluble in water . The only available intravenous formulation, named Vibativ®, has been modified with the solubilizer hydroxypropylbetadex (HP-β-CD) to enhance solubility .Chemical Reactions Analysis
Telavancin has a dual mechanism of antibacterial action, disrupting peptidoglycan synthesis and cell membrane function . It prevents polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) and cross-linking of peptidoglycan by binding to D-Ala-D-Ala .Physical And Chemical Properties Analysis
Telavancin is a white solid . Despite its high plasma–protein binding of 90% and relatively low volume of distribution (Vd) of approximately 11 L, telavancin shows near complete equilibration of the free fraction in plasma with soft tissue .Wissenschaftliche Forschungsanwendungen
Antibakterielle Wirkung
Telavancin ist ein semisynthetisches Lipoglykopeptid-Derivat von Vancomycin . Es hat einen dualen Mechanismus der antibakteriellen Wirkung, der die Peptidoglykansynthese und die Zellmembranfunktion stört . Dies macht es gegen eine Vielzahl von bakteriellen Krankheitserregern wirksam.
Behandlung von Staphylococcus aureus-Infektionen
Telavancin ist gleichermaßen wirksam gegen Methicillin-empfindlichen S. aureus (MSSA) und Methicillin-resistenten S. aureus (MRSA) . Es zeigt Aktivität gegen Isolate von heterogenem Vancomycin-intermediärem S. aureus und Vancomycin-intermediärem S. aureus, ist aber schlecht aktiv gegen Vancomycin-resistenten S. aureus .
Aktivität gegen andere Bakterien
Telavancin zeigt auch eine starke Aktivität gegen Staphylococcus epidermidis und Streptococcus spp . Bei Tests gegen β-hämolytische Streptokokken, einschließlich S. pyogenes (Gruppe A) und S. agalactiae (Gruppe B), zeigte Telavancin eine Aktivität, die mit der von Penicillin vergleichbar war und die von Vancomycin, Daptomycin und Linezolid übertraf .
Resistenz gegen Telavancin
Bisher war es im Labor nicht möglich, eine selektive Hochresistenz gegen Telavancin mit Hilfe von seriell passierten klinischen Isolaten von MRSA und MSSA zu erreichen . Dies deutet darauf hin, dass die Entwicklung einer Resistenz gegen Telavancin im Vergleich zu anderen Antibiotika weniger wahrscheinlich ist.
Behandlung von Krankenhaus- und Beatmungsgeräte-assoziierter bakterieller Pneumonie
Telavancin ist derzeit von der Food and Drug Administration (FDA) in den Vereinigten Staaten für die Behandlung von Erwachsenen mit Krankenhaus- und Beatmungsgeräte-assoziierter bakterieller Pneumonie zugelassen, die durch empfindliche Isolate von Staphylococcus aureus verursacht wird, wenn alternative Behandlungen nicht geeignet sind .
Behandlung von Anthrax-Infektionen
Telavancin hat im In-vitro-Versuch eine schnelle Aktivität gegen Bacillus anthracis gezeigt und im Tiermodell eine Schutzwirkung gegen inhalative Anthrax-Infektionen bei Kaninchen . Es zeigte eine potente bakterizide Aktivität gegen alle getesteten Stämme und führte in diesem Modell zu 100 % Überleben . Dies deutet darauf hin, dass Telavancin das Potenzial hat, eine wirksame Alternative zur Behandlung oder Prophylaxe von Anthrax-Infektionen zu sein .
Wirkmechanismus
Target of Action
Telavancin Hydrochloride, also known as Telavancin HCl, is a semi-synthetic derivative of vancomycin . It primarily targets Methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria . MRSA is an important pathogen capable of causing hospital-acquired pneumonia (HAP), ventilator-associated pneumonia (VAP), and skin and subcutaneous tissue infections among others .
Mode of Action
Telavancin HCl has a dual mechanism of antibacterial action. It disrupts peptidoglycan synthesis and cell membrane function . It prevents the polymerization of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) and cross-linking of peptidoglycan by binding to D-Ala-D-Ala . As a result, inhibition of bacterial cell wall synthesis occurs . Furthermore, Telavancin HCl disrupts membrane potential and cell permeability as a result of the lipophilic side chain moiety .
Biochemical Pathways
The primary biochemical pathway affected by Telavancin HCl is the synthesis of the bacterial cell wall. By binding to D-Ala-D-Ala, it prevents the polymerization of NAM and NAG, essential components of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the bactericidal activity of Telavancin HCl .
Pharmacokinetics
Telavancin HCl demonstrates linear pharmacokinetics at doses between 1 and 12.5 mg/kg . The uptake of Telavancin HCl proceeds linearly as a function of time and concentration in both cell types (clearance rate of ∼10 mL/g of protein/h) . Efflux (macrophages) was ∼5.7-fold slower . Telavancin HCl subcellular distribution was superimposable on that of a lysosomal marker (N-acetyl-β-hexosaminidase) .
Result of Action
The molecular and cellular effects of Telavancin HCl’s action include the disruption of bacterial cell wall synthesis and cell membrane function . This results in the bactericidal activity of Telavancin HCl against a broad range of gram-positive bacteria .
Action Environment
The action, efficacy, and stability of Telavancin HCl can be influenced by environmental factors such as the presence of serum . .
Safety and Hazards
Zukünftige Richtungen
Telavancin continues to be supported by ongoing clinical research with the recent launch of the Telavancin Observational Use Registry (TOUR; NCT02288234) in the United States and an international phase 3, randomized trial comparing telavancin with standard therapy for the treatment of patients with complicated S. aureus bacteremia, including endocarditis (NCT02208063) .
Biochemische Analyse
Biochemical Properties
Telavancin Hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis and disrupting cell membrane function. It interacts with enzymes and proteins involved in peptidoglycan synthesis, such as N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG). Telavancin Hydrochloride binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing polymerization and cross-linking, which are essential for bacterial cell wall integrity . Additionally, Telavancin Hydrochloride disrupts membrane potential and increases cell permeability due to its lipophilic side chain .
Cellular Effects
Telavancin Hydrochloride exerts significant effects on various types of cells and cellular processes. It disrupts bacterial cell membrane potential and increases permeability, leading to cell death . In eukaryotic cells, Telavancin Hydrochloride is taken up and localizes in lysosomes, causing mild morphological alterations without affecting lipid metabolism . This compound also demonstrates activity against intracellular Staphylococcus aureus, indicating its potential to target intracellular pathogens .
Molecular Mechanism
The molecular mechanism of action of Telavancin Hydrochloride involves dual antibacterial activities. Firstly, it inhibits peptidoglycan synthesis by binding to the D-Ala-D-Ala terminus of cell wall precursors, preventing polymerization and cross-linking . Secondly, Telavancin Hydrochloride disrupts bacterial cell membrane function by binding to membrane-embedded lipid II, causing membrane depolarization and increased permeability . These combined actions result in bactericidal effects against gram-positive pathogens.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Telavancin Hydrochloride have been observed to change over time. The compound demonstrates stability and maintains its antibacterial activity over extended periods . Long-term studies have shown that Telavancin Hydrochloride does not induce high-level resistance in bacterial populations, even with serial passage . Additionally, it has been noted that Telavancin Hydrochloride causes only mild morphological alterations in eukaryotic cells, suggesting minimal long-term adverse effects .
Dosage Effects in Animal Models
The effects of Telavancin Hydrochloride vary with different dosages in animal models. Studies have shown that the compound exhibits concentration-dependent bactericidal activity, with higher doses resulting in increased antibacterial effects . At high doses, Telavancin Hydrochloride has been associated with nephrotoxicity and teratogenic effects in animal studies . It is crucial to monitor renal function and consider potential adverse effects when determining appropriate dosages for therapeutic use.
Metabolic Pathways
Telavancin Hydrochloride is metabolized in the body without involving the cytochrome P450 enzyme system . The primary metabolite of Telavancin Hydrochloride is THRX-651540, although the specific metabolic pathway has not been fully identified . This compound does not significantly affect metabolic flux or metabolite levels, indicating a relatively straightforward metabolic profile.
Transport and Distribution
Telavancin Hydrochloride is transported and distributed within cells and tissues through binding to serum albumin . Despite being highly protein-bound, the antimicrobial activity of Telavancin Hydrochloride is not affected . The compound demonstrates a high volume of distribution, indicating extensive tissue penetration . Telavancin Hydrochloride also binds to bacterial cell membranes, including lipid II, contributing to its bactericidal effects .
Subcellular Localization
Telavancin Hydrochloride localizes in lysosomes within eukaryotic cells, causing mild morphological alterations . The subcellular distribution of Telavancin Hydrochloride is similar to that of lysosomal markers, indicating its accumulation in these organelles . This localization supports its activity against intracellular pathogens and suggests a targeted mechanism of action within specific cellular compartments.
Eigenschaften
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSIWSIRBWAZHG-ACOPVEIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H107Cl3N11O27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1792.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
560130-42-9 | |
| Record name | Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=560130-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telavancin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELAVANCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1662999.png)
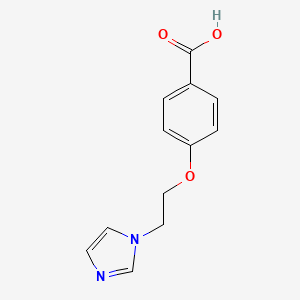
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)

